molecular formula C8H8N4 B134061 4,6-Quinazolinediamine CAS No. 159382-23-7

4,6-Quinazolinediamine

Número de catálogo: B134061
Número CAS: 159382-23-7
Peso molecular: 160.18 g/mol
Clave InChI: RNWDENXDCQXZLH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,6-Quinazolinediamine is a heterocyclic aromatic compound featuring a quinazoline core substituted with amine groups at positions 4 and 4. This scaffold is highly versatile, enabling structural modifications that yield derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Its significance lies in its ability to interact with biological targets such as kinases, cytokines, and enzymes, making it a critical pharmacophore in drug discovery.

Mecanismo De Acción

Target of Action

Quinazoline-4,6-diamine, also known as 4,6-Diaminoquinazoline or 4,6-Quinazolinediamine, has been found to interact with several targets. Among the key targets of quinazoline derivatives are kinases, transcription factors, receptors, and ion channels . For instance, a synthesized compound, 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol, is a potent inhibitor of vascular endothelial cell growth (VEGF) RTK, and also exhibits activity against epidermal growth factor .

Mode of Action

The compound interacts with its targets, leading to various changes. For example, it inhibits the VEGF RTK, which plays a crucial role in angiogenesis . By inhibiting this target, the compound can potentially suppress the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

Biochemical Pathways

Quinazoline-4,6-diamine affects several biochemical pathways. One significant pathway is the mitochondrial complex I-dependent respiration. The compound specifically and effectively reduces this respiration with no effect on the respiratory chain complexes II-IV . This action can lead to the release of reactive oxygen species at the flavin site of mitochondrial complex I .

Pharmacokinetics

It’s known that the structure-activity relationship is critical for the observed inhibition . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Quinazoline-4,6-diamine’s action are diverse. For instance, it has been found to reduce the level of the huntingtin protein, which could potentially make it a useful treatment for Huntington’s disease . Moreover, it has been shown to modulate calcium signaling .

Actividad Biológica

4,6-Quinazolinediamine, also known as 4,6-diaminoquinazoline, is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N4C_8H_8N_4, characterized by a quinazoline ring with amino groups at the 4 and 6 positions. This unique structure allows for various chemical modifications that enhance its biological activity.

Target Interactions

This compound interacts with several biological targets, including:

  • Tyrosine Kinases : It selectively inhibits various tyrosine kinases involved in cell growth and differentiation. For instance, derivatives like Arry-380 target HER2, a receptor overexpressed in certain breast cancers .
  • VEGF Receptor Tyrosine Kinase (RTK) : The compound inhibits VEGF RTK, crucial for angiogenesis.
  • Mitochondrial Complex I : It reduces mitochondrial complex I-dependent respiration without affecting other respiratory chain complexes.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives:

  • Inhibition of Cancer Cell Proliferation : Compounds derived from this scaffold have shown efficacy against various cancer cell lines by inhibiting key signaling pathways. For example, certain derivatives exhibit IC50 values as low as 0.3μM0.3\,\mu M against specific targets .
  • Mechanisms of Action : The anticancer activity is attributed to the inhibition of multiple molecular targets including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways .

Antibacterial Activity

Research indicates that this compound derivatives possess antibacterial properties:

  • Effectiveness Against Resistant Strains : These compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, highlighting their potential as novel antibiotics in the face of rising antibiotic resistance.

Case Studies and Research Findings

Several studies underscore the therapeutic potential of this compound:

  • Anticancer Activity : A study evaluated a series of 2-substituted quinazoline derivatives for their ability to inhibit topoisomerase I and II in various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 2.76μM2.76\,\mu M to 16.47μM16.47\,\mu M .
  • Inhibitory Effects on Tyrosine Kinases : Another investigation focused on the structure-activity relationship (SAR) of quinazoline derivatives, revealing that substitutions at specific positions significantly influence their inhibitory potency against tyrosine kinases .
  • Pharmacokinetics : The pharmacokinetic profiles of these compounds are being explored to understand their absorption, distribution, metabolism, and excretion (ADME) properties better. Initial findings suggest favorable profiles that warrant further investigation for clinical applications.

Summary Table of Biological Activities

Activity TypeExample DerivativesMechanismIC50 Value
AnticancerArry-380HER2 inhibition0.3μM0.3\mu M
AntibacterialVarious derivativesInhibition of bacterial growthVaries by strain
Angiogenesis InhibitionQuinazoline analogsVEGF RTK inhibitionNot specified
Topoisomerase Inhibition2-substituted derivativesInhibition in cancer cells2.7616.47μM2.76-16.47\mu M

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 4,6-quinazolinediamine derivatives, and how do reaction conditions influence yield?

  • The synthesis of this compound derivatives typically involves condensation reactions between substituted anilines and carbonyl-containing precursors. For example, imidazo[4,5-g]quinazoline derivatives can be synthesized via cyclization of 6-fluoro-1H-benzo[d]imidazol-5-amines with aldehydes under acidic or thermal conditions. Reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid) critically impact reaction efficiency and yield. Optimization often requires iterative screening of these variables .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

  • Structural confirmation relies on spectroscopic techniques:

  • NMR (¹H and ¹³C) to verify substituent positions and aromatic proton environments.
  • Mass spectrometry (HRMS or ESI-MS) to validate molecular weight and fragmentation patterns.
  • IR spectroscopy to identify functional groups like amine (-NH₂) or carbonyl (C=O) stretches.
    • For crystalline derivatives, X-ray diffraction provides unambiguous confirmation of stereochemistry and molecular packing .

Q. What key parameters should be prioritized in experimental design for studying this compound bioactivity?

  • Include:

  • Purity validation (HPLC ≥95% purity) to ensure reproducibility.
  • Solubility testing (e.g., in DMSO or PBS) to determine appropriate assay solvents.
  • Dose-response curves (1 nM–100 μM range) to establish IC₅₀ values in pharmacological assays.
  • Control compounds (e.g., known kinase inhibitors for anti-proliferative studies) for benchmarking .

Advanced Research Questions

Q. How can molecular docking studies guide the optimization of this compound derivatives for enhanced target binding?

  • Docking workflows (e.g., AutoDock Vina or Schrödinger Suite) predict ligand-receptor interactions. Key steps:

Protein preparation : Remove water molecules and add hydrogens to the receptor (e.g., EGFR kinase domain).

Grid box definition : Focus on active sites (e.g., ATP-binding pocket).

Pose scoring : Rank derivatives by binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity).

  • Substituent modifications (e.g., triazole or oxazole moieties) can be iteratively tested to improve hydrogen bonding or hydrophobic contacts .

Q. How should researchers address contradictions in reported anti-proliferative data for this compound analogs?

  • Contradictions often arise from:

  • Assay variability : Compare results across standardized assays (e.g., MTT vs. SRB).
  • Cell line specificity : Validate activity in multiple lines (e.g., MCF-7 vs. HeLa).
  • Off-target effects : Use siRNA knockdown or isoform-selective inhibitors to confirm target engagement.
    • Meta-analyses of dose-response curves and statistical power (e.g., p < 0.01 with n ≥ 3 replicates) improve reliability .

Q. What computational tools are effective for predicting ADMET properties of this compound derivatives?

  • SwissADME : Predicts logP, bioavailability, and blood-brain barrier penetration.
  • ProTox-II : Estimates toxicity endpoints (e.g., hepatotoxicity, mutagenicity).
  • Molinspiration : Calculates drug-likeness parameters (e.g., Lipinski’s Rule of Five).
  • Cross-validate predictions with in vitro assays (e.g., Caco-2 permeability) to refine models .

Q. Methodological Considerations

Q. How can distributed data mining frameworks enhance SAR studies of this compound analogs?

  • Grid-based architectures (e.g., Knowledge Grid) enable parallel processing of large datasets. Implement:

  • Feature selection algorithms (e.g., Random Forest) to identify critical substituents.
  • Cluster analysis (k-means or PCA) to group analogs by bioactivity profiles.
  • Cross-institutional data sharing via secure APIs to aggregate results from diverse assays .

Comparación Con Compuestos Similares

Structural and Functional Modifications

The pharmacological profile of 4,6-Quinazolinediamine derivatives is dictated by substituents at the N4 and N6 positions. Below is a comparative analysis of key derivatives:

Compound Name Substituents (N4/N6) Molecular Formula Molecular Weight Primary Activity Key Targets References
This compound H/H C₈H₈N₄ 160.18 Scaffold for further synthesis N/A
QNZ (EVP4593) N4-[2-(4-Phenoxyphenyl)ethyl] C₁₇H₁₇N₅O 307.35 TNF-α inhibition NF-κB pathway
Tucatinib (ONT-380) N4-[3-Methyl-4-triazolo-pyridinyl] C₂₁H₁₇N₇O 383.41 Kinase inhibition HER2, EGFR
Senexin A N4-(2-Phenylethyl) C₁₇H₁₄N₄ 274.32 Kinase inhibition CDK4/6
N4-(3-Chloro-4-fluorophenyl) derivative N4-(3-Cl-4-F-phenyl), N6-O-tetrahydrofuran C₁₈H₁₅ClFN₅O₂ 403.80 Anticancer (under study) Undisclosed kinase

Key Observations:

  • QNZ: The phenoxyphenyl ethyl group enhances anti-inflammatory activity by suppressing TNF-α-induced NF-κB activation .
  • Tucatinib : The triazolo-pyridine substituent confers selectivity for HER2 and EGFR kinases, critical in breast cancer therapy .
  • Senexin A : A simpler phenethyl group targets CDK4/6 kinases, highlighting how smaller substituents can retain potency .
  • Chloro-Fluorophenyl Derivative : Halogenation improves metabolic stability, while the tetrahydrofuran oxygen enhances solubility .

Pharmacological Activity and Selectivity

  • Anticancer Agents : Tucatinib and the chloro-fluorophenyl derivative demonstrate kinase inhibition but differ in selectivity. Tucatinib’s triazolo group enables dual HER2/EGFR targeting, whereas the chloro-fluorophenyl variant’s mechanism remains under study .
  • Anti-inflammatory Agents: QNZ’s phenoxyphenyl group disrupts TNF-α signaling at nanomolar concentrations (IC₅₀ = 20 nM), outperforming simpler analogs lacking aromatic extensions .

Physicochemical Properties

  • Solubility : Polar substituents (e.g., tetrahydrofuran in ) improve aqueous solubility, whereas hydrophobic groups (e.g., phenethyl in Senexin A) enhance membrane permeability .
  • Metabolic Stability : Halogenated derivatives (e.g., chloro-fluorophenyl) resist oxidative metabolism, extending half-life .

Métodos De Preparación

Traditional Synthesis via Amination of Dichloroquinazolines

The classical route to 4,6-quinazolinediamine involves amination of 2,4-dichloroquinazoline precursors. Armarego’s seminal work demonstrated that treating 2,4-dichloroquinazoline with aqueous or alcoholic ammonia under reflux conditions yields the diamino product . This method, while straightforward, suffers from limited regioselectivity and requires harsh conditions (100–120°C, 12–24 hours). For example, reaction of 2,4-dichloro-6-nitroquinazoline with ammonium hydroxide at 110°C for 18 hours produces 4,6-diamino-2-nitroquinazoline, which necessitates subsequent reduction to remove the nitro group .

A critical limitation of this approach is its incompatibility with electron-withdrawing substituents at the 6-position, as noted in trimetrexate syntheses . Additionally, purification of intermediates often involves tedious column chromatography, reducing overall yields to 40–50%. Despite these drawbacks, this method remains foundational for synthesizing unsubstituted this compound derivatives.

Cyclization of Substituted Benzonitriles with Guanidine

An alternative strategy employs substituted o-aminobenzonitriles as starting materials. Davoll et al. reported that 2-amino-5-nitrobenzonitrile reacts with guanidine carbonate in ethanol at 80°C to form 4-amino-6-nitroquinazoline, which is reduced to 4,6-diaminoquinazoline using hydrogen gas and palladium on carbon . This two-step process achieves a 65% overall yield but requires precise control over nitro-group reduction to prevent over-hydrogenation.

Recent adaptations utilize dichloroanthranilic acid derivatives. For instance, difluoroanthranilic acid undergoes nitration at the 5-position, followed by cyclization with cyanamide to yield 4,6-diamino-2-fluoroquinazoline . While fluorinated analogs exhibit enhanced bioavailability, the method’s reliance on hazardous nitrating agents (e.g., fuming HNO₃) limits industrial scalability.

Improved Process via Chloroformamidine Hydrochloride Cyclization

A breakthrough method described in Patent EP0253396A2 bypasses diazotization by cyclizing 2-cyano-4-substituted-3-alkylbenzeneamines with chloroformamidine hydrochloride . Key steps include:

  • Synthesis of 2-Cyano-4-nitro-3-methylbenzenamine :

    • Starting with 2,6-dichloro-3-nitrotoluene, copper(I) cyanide substitution at 200°C introduces the cyano group .

    • Reduction of the nitro group with tin(II) chloride yields the amine intermediate.

  • Cyclization Reaction :

    • The amine intermediate reacts with chloroformamidine hydrochloride in dimethyl sulfone at 170°C for 1.5 hours, forming 4,6-diamino-5-methylquinazoline .

This method achieves an 82% yield and eliminates toxic diazonium intermediates. The use of dimethyl sulfone enhances reaction kinetics by stabilizing transition states through polar interactions .

Parameter Traditional Method Improved Method
Reaction Time18–24 hours1.5–2 hours
Yield40–50%75–82%
Hazardous StepsDiazotizationNone
Key SolventEthanolDimethyl sulfone

Reductive Coupling of 6-Cyano-2,4-Quinazolinediamines

Reductive coupling with arylamines offers a versatile pathway. For example, 6-cyano-2,4-diaminoquinazoline reacts with 3,4,5-trimethoxyaniline in acetic acid under hydrogen gas (50 psi) with Raney nickel catalysis to form trimetrexate analogs . While primarily used for antifolate drugs, this method’s reductive step (converting cyano to aminomethyl groups) can be adapted for 4,6-diamine synthesis by omitting the arylamine coupling.

Key advantages include:

  • Selectivity : Hydrogenation selectively reduces cyano groups without affecting aromatic amines.

  • Scalability : Batch reactions in acetic acid facilitate easy scale-up, with yields exceeding 70% .

Nitration and Reduction Sequences

A multistep approach starting with 2,6-dihalotoluenes involves:

  • Nitration : Concentrated HNO₃ introduces a nitro group at the 3-position of 2,6-dichlorotoluene .

  • Cyanide Substitution : Copper(I) cyanide replaces halides at 150–200°C, forming dicyano intermediates.

  • Cyclization and Reduction : Treatment with guanidine derivatives followed by catalytic hydrogenation yields 4,6-diaminoquinazoline.

This sequence, though laborious, allows precise functionalization at the 5- and 7-positions, making it valuable for structure-activity relationship studies .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, safety, and applicability of major methods:

Method Yield Hazardous Steps Scalability Key Reference
Amination of Dichloroquinazolines40–50%DiazotizationModerate
Benzonitrile Cyclization65%NitrationLow ,
Chloroformamidine Route75–82%NoneHigh
Reductive Coupling70%High-pressure H₂Moderate
Nitration-Reduction60–68%Cyanide useLow ,

Propiedades

IUPAC Name

quinazoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWDENXDCQXZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401020
Record name 4,6-Quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159382-23-7
Record name 4,6-Quinazolinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,6-Quinazolinediamine
Reactant of Route 2
4,6-Quinazolinediamine
4,6-Quinazolinediamine
Reactant of Route 4
4,6-Quinazolinediamine
4,6-Quinazolinediamine
4,6-Quinazolinediamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.